1-(2-Bromo-4-fluorophenyl)piperidin-2-one
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Overview
Description
1-(2-Bromo-4-fluorophenyl)piperidin-2-one is an organic compound with the molecular formula C11H11BrFNO. It is a derivative of piperidinone, where the piperidine ring is substituted with a bromo and a fluoro group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-fluoroaniline and piperidin-2-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Procedure: The 2-bromo-4-fluoroaniline is reacted with piperidin-2-one in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 1-(2-Bromo-4-fluorophenyl)piperidin-2-ol.
Oxidation: Formation of 1-(2-Bromo-4-fluorophenyl)piperidin-2-carboxylic acid.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)piperidin-2-one: Similar structure but different substitution pattern on the phenyl ring.
1-(2-Chloro-4-fluorophenyl)piperidin-2-one: Chlorine substitution instead of bromine.
1-(2-Bromo-4-methylphenyl)piperidin-2-one: Methyl substitution instead of fluorine.
Uniqueness
1-(2-Bromo-4-fluorophenyl)piperidin-2-one is unique due to the presence of both bromo and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H11BrFNO |
---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11BrFNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |
InChI Key |
MJZKEUAJVKKHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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